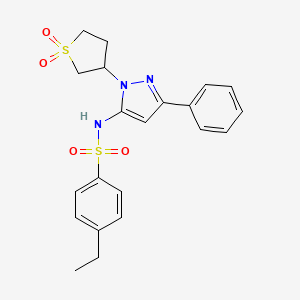

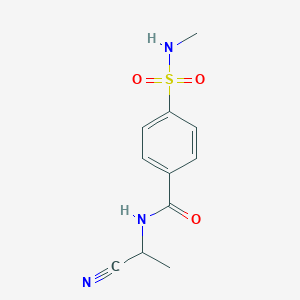

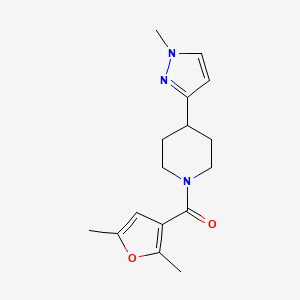

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Thiols

A novel fluorescent probe, leveraging a pyrazoline-based structure, has been developed for the sensitive and selective detection of glutathione among biological thiols in aqueous media. This probe exhibits significant fluorescence enhancement upon reaction with glutathione, enabling its application in fluorescent imaging of cellular glutathione and the detection of glutathione in biological samples such as calf serum (Wang et al., 2013).

Anticancer and Antiviral Agents

Novel derivatives synthesized from a reaction involving a celecoxib base have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit minimal toxicity and show promising inhibitory activity against HCV NS5B RdRp, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Metallophthalocyanines for Electrochemical Applications

Metallophthalocyanines fused with pyrazoline derivatives have been synthesized, displaying unique electrochemical properties. These compounds, especially copper(II) phthalocyanine, show promise for applications in redox-active systems due to their metal and ligand-based reduction reactions, which could be useful in various electrochemical devices (Ertem et al., 2017).

Carbonic Anhydrase Inhibitors for Therapeutic Use

A new class of [1,4]oxazepine-based primary sulfonamides has been synthesized, showing strong inhibition of human carbonic anhydrases, which are relevant for therapeutic interventions. These compounds highlight the dual role of the primary sulfonamide functionality in enabling the ring construction and acting as an enzyme inhibitory group (Sapegin et al., 2018).

Antimicrobial Agents

A series of novel sulfonamide derivatives have demonstrated significant in vitro antimicrobial activity, highlighting their potential as novel therapeutic agents against various microbial infections. These compounds, through diverse structural modifications, offer a promising avenue for the development of new antimicrobial agents with potentially lower resistance profiles (Habib et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It is known that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular excitability through the activation of GIRK channels . This can lead to changes in the physiological processes associated with these channels, such as pain perception, epilepsy, reward/addiction, and anxiety .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide acts as a GIRK channel activator . The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . This compound interacts with these channels, potentially influencing their function and the overall biochemical processes within the cell .

Cellular Effects

As a GIRK channel activator, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GIRK channels . It is believed to exert its effects at the molecular level, potentially through binding interactions with these channels, leading to their activation .

Propiedades

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-2-16-8-10-19(11-9-16)30(27,28)23-21-14-20(17-6-4-3-5-7-17)22-24(21)18-12-13-29(25,26)15-18/h3-11,14,18,23H,2,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCUAWTUNMDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686866.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686867.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)